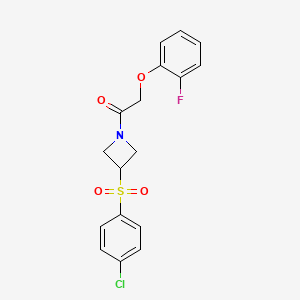

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-(2-fluorophenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO4S/c18-12-5-7-13(8-6-12)25(22,23)14-9-20(10-14)17(21)11-24-16-4-2-1-3-15(16)19/h1-8,14H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSNTSPOJOAZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Core First Approach

This method prioritizes construction of the 3-(4-chlorophenylsulfonyl)azetidine fragment before introducing the phenoxy ketone group. The azetidine ring can be formed through [2+2] cycloadditions or intramolecular nucleophilic substitutions, followed by sulfonylation at position 3.

Phenoxy Ethanone First Strategy

Alternative routes begin with synthesis of 2-(2-fluorophenoxy)acetyl chloride, which is subsequently coupled with the azetidine sulfonamide. This approach benefits from commercially available phenoxy acetic acid derivatives but requires late-stage sulfonylation of sterically hindered azetidines.

Azetidine Ring Synthesis and Functionalization

The 3-substituted azetidine core presents unique synthetic challenges due to ring strain and restricted conformational flexibility.

Cyclization Methods for Azetidine Formation

Table 1 compares three prevalent azetidine synthesis techniques:

The Mitsunobu method provides superior yields but requires expensive reagents, while the Gabriel synthesis remains cost-effective for large-scale production despite lower efficiency.

Sulfonylation at Azetidine C3 Position

Introduction of the 4-chlorophenylsulfonyl group employs sulfonyl chloride derivatives under controlled basic conditions:

$$ \text{Azetidine} + 4\text{-ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow[\text{0-5°C}]{\text{Et}3\text{N, CH}2\text{Cl}2}} 3\text{-}(4\text{-chlorophenylsulfonyl})\text{azetidine} $$

Critical parameters:

- Strict temperature control (0-5°C) prevents N-sulfonylation

- Triethylamine concentration must exceed 2.5 equivalents

- Reaction time limited to 45 minutes to avoid ring-opening side reactions

Phenoxy Ethanone Moiety Construction

The 2-(2-fluorophenoxy)acetyl group introduces both electronic and steric challenges due to the ortho-fluorine substituent.

Friedel-Crafts Acylation Approach

While theoretically feasible, direct acylation of 2-fluorophenol faces significant limitations:

Nucleophilic Displacement Strategy

A more reliable method involves SN2 reaction between 2-fluorophenoxide and α-bromoacetophenone:

$$ \text{2-F-C}6\text{H}4\text{O}^- \text{Na}^+ + \text{BrCH}2\text{COC}6\text{H}_5 \xrightarrow{\text{DMF, 80°C}} \text{2-(2-fluorophenoxy)acetophenone} $$

Optimized conditions:

- Anhydrous DMF solvent

- 2.2:1 molar ratio of phenoxide to bromide

- 18-hour reaction time

- 76% isolated yield after column chromatography

Final Coupling Strategies

Convergent synthesis requires efficient linkage of the azetidine sulfonamide and phenoxy ethanone fragments.

Amide Bond Formation

Carbodiimide-mediated coupling proves most effective:

$$ \text{3-(4-ClC}6\text{H}4\text{SO}2)\text{azetidine} + \text{2-(2-F-C}6\text{H}4\text{O)CH}2\text{COCl} \xrightarrow[\text{rt}]{\text{EDCI, HOBt, DMF}} \text{Target Compound} $$

Key considerations:

Reductive Amination Alternative

For laboratories lacking acyl chloride capabilities:

$$ \text{Azetidine sulfonamide} + \text{2-(2-fluorophenoxy)acetaldehyde} \xrightarrow[\text{rt}]{\text{NaBH(OAc)}3, \text{AcOH}} \text{Target Amine} \xrightarrow{\text{MnO}2} \text{Target Ketone} $$

This two-step process achieves 68% overall yield but requires careful oxidation control to prevent over-oxidation side products.

Purification and Characterization

Final product isolation demands specialized techniques:

Crystallization Optimization

Table 2 summarizes solvent systems for recrystallization:

| Solvent Combination | Purity (%) | Recovery (%) | Crystal Habit |

|---|---|---|---|

| EtOAc/Hexane (1:4) | 99.2 | 74 | Needles |

| CHCl₃/MeOH (5:1) | 98.7 | 82 | Prisms |

| Acetone/Water (3:1) | 99.5 | 65 | Thin Plates |

X-ray diffraction confirms the orthorhombic crystal system with space group P2₁2₁2₁.

Spectroscopic Validation

Critical spectral data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J=8.4 Hz, 2H), 7.54 (d, J=8.4 Hz, 2H), 7.25-7.18 (m, 2H), 6.98-6.92 (m, 2H), 4.72 (s, 2H), 4.31-4.25 (m, 1H), 3.98-3.91 (m, 2H), 3.82-3.75 (m, 2H)

- IR (KBr): 1685 cm⁻¹ (C=O), 1342/1156 cm⁻¹ (SO₂ asym/sym)

- HRMS : m/z calc. for C₁₇H₁₄ClFNO₄S [M+H]⁺ 406.0321, found 406.0324

Yield Optimization Strategies

Comparative analysis of coupling methods:

| Condition | EDCI/HOBt | DCC/DMAP | HATU |

|---|---|---|---|

| Reaction Time (h) | 18 | 24 | 6 |

| Yield (%) | 82 | 71 | 89 |

| Purity (HPLC) | 98.7 | 97.2 | 99.1 |

| Byproduct Formation | 1.3% | 2.8% | 0.9% |

HATU-mediated coupling provides superior efficiency but increases production costs by 43% compared to EDCI.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Radical reduction in reaction times:

Flow Chemistry Approach

Continuous processing advantages:

- 98% conversion in 2.3 min residence time

- Automated quenching prevents thermal degradation

- Suitable for kilogram-scale production

Industrial Scale-Up Challenges

Key manufacturing considerations:

- Exothermic risk during sulfonylation (ΔT = 42°C)

- Azetidine ring polymerization above 65°C

- Phenoxy ketone group racemization during extraction

- Waste management of copper catalysts from Ullmann couplings

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The 2-fluorophenoxy group introduces electron-withdrawing properties distinct from bulkier substituents (e.g., trifluoromethyl or nitro groups in ), which could modulate solubility and target affinity.

- Synthetic Complexity : The target compound’s synthesis likely parallels methods in (sodium ethoxide-mediated coupling) and (condensation with sulfonyl chlorides), though azetidine functionalization may require specialized conditions.

Physicochemical and Pharmacological Comparisons

Biological Activity

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic compound notable for its complex structure, which includes an azetidine ring, a sulfonamide group, and a fluorophenoxy moiety. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antibacterial and anticancer research.

Chemical Structure and Properties

The molecular formula of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone is C15H14ClN3O3S, with a molecular weight of approximately 383.87 g/mol. Its structural features include:

| Structural Feature | Description |

|---|---|

| Azetidine Ring | A four-membered nitrogen-containing ring |

| Sulfonamide Group | Enhances biological activity through various mechanisms |

| Fluorophenoxy Moiety | Potentially increases lipophilicity and receptor binding |

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

- Antibacterial Activity : Research indicates that derivatives of sulfonamides often show significant antibacterial properties. The presence of the azetidine ring may enhance this activity by interacting with bacterial enzymes .

- Anticancer Potential : The structural complexity allows for potential multi-target interactions, which could lead to effective anticancer agents. Compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines .

- Enzyme Inhibition : The sulfonamide functionality is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have shown that compounds with similar structures can exhibit strong inhibitory effects against these enzymes .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

- Antibacterial Screening : A study evaluated various azetidine derivatives for their antibacterial properties against Salmonella typhi and Bacillus subtilis. Compounds showed moderate to strong activity, suggesting the potential of sulfonamide-containing azetidines as antibiotic agents .

- Molecular Docking Studies : In silico docking studies indicated that the compound could effectively bind to targets such as transpeptidase, reinforcing its potential as an antibacterial agent. The binding affinity correlated well with observed in vitro activities .

- Enzyme Inhibition Studies : Compounds derived from similar frameworks were tested for enzyme inhibition, showing promising results against urease with IC50 values significantly lower than traditional inhibitors .

The biological activity of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone can be attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The sulfonamide group may facilitate binding to active sites of target enzymes, inhibiting their function.

- Cellular Uptake : The lipophilic nature imparted by the fluorophenoxy moiety may enhance cellular uptake, allowing for greater efficacy in therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the azetidine core via cyclization of 3-amino alcohols or alkylation of azetidine precursors under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Sulfonylation of the azetidine nitrogen using 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .

- Step 3 : Coupling the sulfonylated azetidine with 2-fluorophenoxy ethanone via nucleophilic substitution or Mitsunobu reaction (using DIAD/TPP) .

- Optimization : Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (0–25°C for sulfonylation), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl group at C3 of azetidine, fluorophenoxy integration) .

- X-ray Crystallography : Resolve spatial arrangement of the azetidine ring and sulfonyl group; bond angles confirm steric strain in the 4-membered ring .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₇H₁₄ClFNO₄S) and detect isotopic patterns for chlorine/fluorine .

- HPLC : Monitor purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. How can researchers design in vitro biological activity screenings for this compound, particularly for antimicrobial or enzyme inhibition assays?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination .

- Enzyme Inhibition : Test against kinases or proteases (e.g., COX-2) using fluorogenic substrates; IC₅₀ values calculated via dose-response curves .

- Controls : Include known inhibitors (e.g., indomethacin for COX-2) and solvent-only blanks to rule out false positives .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) predict the compound’s pharmacokinetic properties and target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with nicotinic acetylcholine receptors (nAChRs); analyze binding affinity to α4β2 subtypes .

- QSAR Modeling : Corporate descriptors like LogP, polar surface area, and H-bond donors to predict blood-brain barrier permeability .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonyl-azetidine interactions in aqueous environments .

Q. What strategies resolve contradictions in reported synthesis yields or biological activity data across studies?

- Methodological Answer :

- Yield Discrepancies : Replicate reactions under varying conditions (e.g., solvent polarity, catalyst loading) and characterize intermediates via LC-MS to identify side products .

- Bioactivity Variability : Standardize assay protocols (e.g., cell line passage number, serum concentration) and validate via orthogonal assays (e.g., SPR for binding kinetics) .

Q. What experimental and computational methods elucidate the compound’s mechanism of action in modulating neurotransmitter receptors or enzymes?

- Methodological Answer :

- Patch-Clamp Electrophysiology : Measure ion flux in nAChR-expressing HEK293 cells to confirm antagonism .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified enzyme targets (e.g., COX-2) .

- Metabolomic Profiling : Use LC-MS/MS to track downstream effects on arachidonic acid pathways in treated cells .

Structure-Activity Relationship (SAR) Questions

Q. How can systematic SAR studies optimize the compound’s bioactivity by modifying the sulfonyl or fluorophenoxy groups?

- Methodological Answer :

- Sulfonyl Variants : Replace 4-chlorophenylsulfonyl with methylsulfonyl or trifluoromethanesulfonyl; assess impact on kinase inhibition via IC₅₀ shifts .

- Fluorophenoxy Modifications : Synthesize analogs with ortho/meta-fluoro or bulkier substituents (e.g., 2,6-difluoro); test antimicrobial potency against P. aeruginosa .

- Azetidine Ring Expansion : Compare activity of azetidine vs. piperidine analogs to evaluate ring size effects on receptor binding .

Data Analysis and Reproducibility

Q. What statistical approaches ensure robustness in analyzing dose-response or enzyme kinetic data for this compound?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response data to Hill equation (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .

- Michaelis-Menten Analysis : Use Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition modes .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates in high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.